Cas no 1343987-85-8 (1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol)

1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol is a fluorinated amino alcohol derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it valuable in drug discovery for optimizing pharmacokinetic properties. The presence of the 2-methylphenylamino moiety offers opportunities for further functionalization, enabling the synthesis of diverse analogs. This compound may serve as a key intermediate in the development of bioactive molecules, particularly those targeting central nervous system disorders or enzyme inhibition. Its well-defined stereochemistry and high purity make it suitable for precise synthetic applications. The trifluoromethyl group also contributes to improved binding affinity in receptor-ligand interactions.
1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol structure
1343987-85-8 structure
商品名:1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
CAS番号:1343987-85-8
MF:C10H12F3NO
メガワット:219.203593254089
CID:5042727

1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1,1,1-trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
    • 1,1,1-trifluoro-3-(2-methylanilino)propan-2-ol
    • 1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
    • インチ: 1S/C10H12F3NO/c1-7-4-2-3-5-8(7)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3
    • InChIKey: FGMZUTXMYJDPFY-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CNC1C=CC=CC=1C)O)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 32.299

1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6545-6097-1g
1,1,1-trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
1343987-85-8 95%+
1g
$611.0 2023-09-06
Life Chemicals
F6545-6097-0.25g
1,1,1-trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
1343987-85-8 95%+
0.25g
$551.0 2023-09-06
TRC
T158681-1g
1,1,1-trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
1343987-85-8
1g
$ 865.00 2022-06-03
Life Chemicals
F6545-6097-2.5g
1,1,1-trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
1343987-85-8 95%+
2.5g
$1222.0 2023-09-06
Life Chemicals
F6545-6097-10g
1,1,1-trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
1343987-85-8 95%+
10g
$2566.0 2023-09-06
TRC
T158681-100mg
1,1,1-trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
1343987-85-8
100mg
$ 135.00 2022-06-03
Life Chemicals
F6545-6097-5g
1,1,1-trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
1343987-85-8 95%+
5g
$1833.0 2023-09-06
TRC
T158681-500mg
1,1,1-trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
1343987-85-8
500mg
$ 570.00 2022-06-03
Life Chemicals
F6545-6097-0.5g
1,1,1-trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
1343987-85-8 95%+
0.5g
$580.0 2023-09-06

1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol 関連文献

1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-olに関する追加情報

Comprehensive Overview of 1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol (CAS No. 1343987-85-8): Properties, Applications, and Industry Insights

1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol (CAS No. 1343987-85-8) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of a trifluoromethyl group and an aromatic amine moiety makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents, aligning with the growing demand for targeted therapies and precision medicine.

The compound’s physicochemical properties, such as its moderate lipophilicity (logP) and hydrogen-bonding capacity, contribute to its bioavailability and membrane permeability—a critical factor in modern drug design. Recent studies highlight its role in optimizing structure-activity relationships (SAR) for compounds targeting G-protein-coupled receptors (GPCRs), a hot topic in AI-driven drug discovery. Computational chemists frequently model derivatives of 1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol to predict binding affinities, leveraging machine learning algorithms to accelerate R&D cycles.

In agrochemical applications, this compound’s fluorine-substituted backbone enhances pesticidal activity while reducing environmental persistence, addressing the global push for sustainable crop protection. Regulatory agencies like the EPA and EFSA emphasize the need for low-residue formulations, making fluorinated analogs a focal point for innovation. Industry reports suggest a rising patent landscape around similar structures, reflecting their commercial potential.

From a synthetic chemistry perspective, the C-N coupling between the 2-methylaniline and trifluoropropanol segments exemplifies modern catalytic amination techniques. Green chemistry advocates favor solvent-free or water-mediated protocols for such reactions, reducing waste generation—a priority for ESG-compliant manufacturing. Analytical characterization via LC-MS and NMR spectroscopy confirms the compound’s high purity (>98%), a key requirement for regulatory submissions.

Market trends indicate growing procurement of 1343987-85-8 by contract research organizations (CROs) specializing in fluorine chemistry. Suppliers often highlight its stability under ambient conditions, ensuring cost-effective logistics—a frequent query in procurement forums. Meanwhile, academic labs explore its use in photoaffinity labeling probes, capitalizing on the trifluoromethyl group’s spectroscopic properties.

Environmental and toxicological profiling remains an active area of investigation. Preliminary data suggest favorable biodegradability profiles compared to non-fluorinated analogs, though full ecotoxicology assessments are ongoing. This aligns with the EU’s Chemicals Strategy for Sustainability, which prioritizes safer alternatives without compromising efficacy.

In summary, 1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol exemplifies the convergence of medicinal chemistry, green synthesis, and regulatory science. Its multifaceted applications—from small-molecule drugs to agrochemical lead optimization—position it as a compound of enduring relevance in industrial and academic research.

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